Cas no 1248660-30-1 ({4-fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine)

{4-Fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine is a fluorinated hydrazine derivative characterized by its trifluoromethyl and fluoro-substituted phenyl ring, which enhance its reactivity and stability in synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals. The electron-withdrawing effects of the fluorine and trifluoromethyl groups contribute to its utility in nucleophilic substitution and condensation reactions. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. Proper handling is required due to its hydrazine functionality, which may pose reactivity hazards under certain conditions.
{4-fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine structure
1248660-30-1 structure
Product Name:{4-fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine
CAS No:1248660-30-1
MF:C8H8F4N2
MW:208.156135559082
MDL:MFCD16083867
CID:5242644
PubChem ID:61710091
Update Time:2025-05-26

{4-fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine Chemical and Physical Properties

Names and Identifiers

    • {[4-fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
    • (4-Fluoro-3-(trifluoromethyl)benzyl)hydrazine
    • {4-fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine
    • MDL: MFCD16083867
    • Inchi: 1S/C8H8F4N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2
    • InChI Key: VEPUXWYAVNVTTK-UHFFFAOYSA-N
    • SMILES: N(CC1=CC=C(F)C(C(F)(F)F)=C1)N

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Additional information on {4-fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine

Recent Advances in the Application of {4-fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine (CAS: 1248660-30-1) in Chemical Biology and Pharmaceutical Research

The compound {4-fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine (CAS: 1248660-30-1) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of oncology and infectious diseases. This hydrazine derivative, characterized by its unique fluorinated aromatic structure, has demonstrated significant potential in the development of targeted therapies and diagnostic agents. Recent studies have focused on its role as a versatile building block for the construction of heterocyclic compounds with enhanced pharmacological properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1248660-30-1 as a precursor for the synthesis of potent kinase inhibitors. The electron-withdrawing properties of the trifluoromethyl and fluorine substituents were found to significantly influence the binding affinity of the resulting compounds to ATP-binding pockets. Molecular docking studies revealed that derivatives incorporating this hydrazine moiety exhibited improved selectivity profiles against a panel of 12 cancer-related kinases, with particular efficacy against FLT3 and c-Met.

The compound's application has extended to antimicrobial drug development, as evidenced by recent work published in Bioorganic & Medicinal Chemistry Letters. Researchers at the University of Tokyo developed a series of novel antibacterial agents using 1248660-30-1 as a key synthetic intermediate. The resulting compounds demonstrated remarkable activity against drug-resistant Gram-positive pathogens, with MIC values in the range of 0.5-2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains. The presence of the fluorinated phenylmethyl group was crucial for maintaining compound stability in physiological conditions while enhancing membrane permeability.

Significant progress has also been made in understanding the metabolic pathways of 1248660-30-1 derivatives. A 2024 pharmacokinetic study conducted by Pfizer researchers employed advanced LC-MS/MS techniques to characterize the in vivo metabolism of hydrazine-containing drug candidates. The results indicated that the 4-fluoro-3-(trifluoromethyl)phenyl group conferred exceptional metabolic stability, with plasma half-lives exceeding 8 hours in rodent models. This finding has important implications for the design of next-generation pharmaceuticals with improved bioavailability profiles.

Recent synthetic methodology developments have expanded the utility of 1248660-30-1 in medicinal chemistry. A breakthrough reported in Angewandte Chemie (2023) described a novel palladium-catalyzed coupling reaction that enables direct functionalization of the hydrazine nitrogen while preserving the integrity of the fluorinated aromatic system. This advancement has opened new avenues for the rapid generation of structurally diverse compound libraries for high-throughput screening campaigns.

From a safety perspective, comprehensive toxicological evaluations of 1248660-30-1 and its derivatives have been conducted. The European Medicines Agency (EMA) recently released guidelines for handling this class of compounds, noting that while the hydrazine moiety presents certain reactivity concerns, proper structural modifications can mitigate potential genotoxicity risks. Current good manufacturing practice (cGMP) protocols for large-scale production of pharmaceutical intermediates containing this scaffold have been successfully implemented by several contract manufacturing organizations.

Looking forward, the unique physicochemical properties of {4-fluoro-3-(trifluoromethyl)phenylmethyl}hydrazine continue to inspire innovative applications. Ongoing research at academic and industrial laboratories is exploring its use in targeted drug delivery systems, where the fluorine atoms serve as 19F NMR probes for non-invasive imaging. Additionally, the compound's potential in PET radiopharmaceutical development is being actively investigated, with preliminary results showing promising tumor-targeting capabilities when incorporated into specific tracer molecules.

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